molecular formula C13H23NO2 B3052652 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate CAS No. 43224-02-8

1,2,2,6,6-Pentamethyl-4-piperidyl acrylate

Cat. No.: B3052652
CAS No.: 43224-02-8
M. Wt: 225.33 g/mol
InChI Key: WPARMABOLAOINO-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethyl-4-piperidyl acrylate is an organic compound with the molecular formula C13H23NO2. It is a derivative of piperidine, characterized by the presence of five methyl groups attached to the piperidine ring and an acrylate ester functional group. This compound is known for its stability and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate can be synthesized through the esterification of 1,2,2,6,6-pentamethyl-4-piperidinol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acrylate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,2,6,6-Pentamethyl-4-piperidyl acrylate has several applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of bioactive compounds and as a building block in medicinal chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

    Industry: Utilized as a light stabilizer in coatings, plastics, and other materials to enhance their durability and resistance to UV radiation.

Mechanism of Action

The mechanism of action of 1,2,2,6,6-pentamethyl-4-piperidyl acrylate involves its interaction with molecular targets such as enzymes and receptors. The acrylate ester group can undergo hydrolysis to release the active piperidyl moiety, which can then interact with specific biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired therapeutic or stabilizing effects.

Comparison with Similar Compounds

    1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate: Similar in structure but contains a methacrylate ester group instead of an acrylate ester.

    Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: A related compound used as a light stabilizer in various applications.

Uniqueness: 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate is unique due to its specific acrylate ester functional group, which imparts distinct reactivity and stability compared to its methacrylate counterpart. This makes it particularly useful in applications requiring high resistance to UV radiation and oxidative degradation.

Properties

IUPAC Name

(1,2,2,6,6-pentamethylpiperidin-4-yl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-7-11(15)16-10-8-12(2,3)14(6)13(4,5)9-10/h7,10H,1,8-9H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPARMABOLAOINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073521
Record name 2-Propenoic acid, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43224-02-8
Record name 2-Propenoic acid, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43224-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043224028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2,6,6-pentamethyl-4-piperidyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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